

# Physical and chemical properties of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde"

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## Compound of Interest

Compound Name: 4-((2-Chloroethyl)  
(methyl)amino)benzaldehyde

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## An In-depth Technical Guide to 4-((2-Chloroethyl)(methyl)amino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the compound **4-((2-Chloroethyl)(methyl)amino)benzaldehyde**. This molecule, belonging to the nitrogen mustard class of aromatic aldehydes, holds significant interest for its potential applications in medicinal chemistry and materials science due to its reactive chloroethyl moiety and versatile benzaldehyde group.

## Compound Identification and Physical Properties

**4-((2-Chloroethyl)(methyl)amino)benzaldehyde** is a solid at room temperature with the chemical formula  $C_{10}H_{12}ClNO$ .<sup>[1][2]</sup> Key identification and physical data are summarized in the table below.

Property	Value	Reference(s)
CAS Number	94-31-5	[3]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClNO	[3]
Molecular Weight	197.66 g/mol	[3]
IUPAC Name	4-((2-Chloroethyl)(methyl)amino)benzaldehyde	[4]
Synonyms	p-((2-Chloroethyl)methylamino)benzaldehyde, 4-((2-Chloroethyl)(methyl)amino)benzaldehyde	[4]
Physical Form	Solid	[1][2]
Melting Point	70 °C	[5]
Boiling Point (Predicted)	328.7 ± 27.0 °C	[5]
Purity (Typical)	≥98%	[1][6]

## Spectral Data

Spectroscopic analysis is crucial for the confirmation of the molecular structure and purity of **4-((2-Chloroethyl)(methyl)amino)benzaldehyde**. While experimental spectra for this specific compound are not readily available in public databases, typical spectral features can be predicted based on its structure and data from analogous compounds.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methyl group, and the two methylene groups of the chloroethyl chain. The aromatic protons would likely appear as two doublets in the downfield region (around 7-8 ppm). The highly deshielded aldehyde proton would be a singlet further downfield (around 9-10 ppm). The methylene protons adjacent to the nitrogen and the chlorine would appear as triplets in the range of 3-4 ppm, and the methyl protons would be a singlet around 3 ppm.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around 190 ppm).[7] The aromatic carbons would resonate in the 110-150 ppm range. The carbons of the chloroethyl and methyl groups would appear in the upfield region.

## 2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically found around 1700-1680  $\text{cm}^{-1}$ .[8] Other significant peaks would include C-H stretching vibrations of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-N and C-Cl stretching vibrations.

## 2.3. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound (197.66 g/mol).[3] The fragmentation pattern would likely involve the loss of the chloroethyl group, the methyl group, and the formyl group, leading to characteristic fragment ions.[9][10]

# Chemical Properties

## 3.1. Solubility

Based on its structure, **4-((2-Chloroethyl)(methyl)amino)benzaldehyde** is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and chloroform. Its solubility in water is likely to be low.

## 3.2. Stability and Storage

As a nitrogen mustard derivative, this compound may be sensitive to moisture and elevated temperatures. The chloroethyl group can undergo hydrolysis or other nucleophilic substitution reactions. Therefore, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[1][6]

## 3.3. Reactivity

The chemical reactivity of **4-((2-Chloroethyl)(methyl)amino)benzaldehyde** is dictated by two primary functional groups: the aldehyde and the nitrogen mustard moiety.

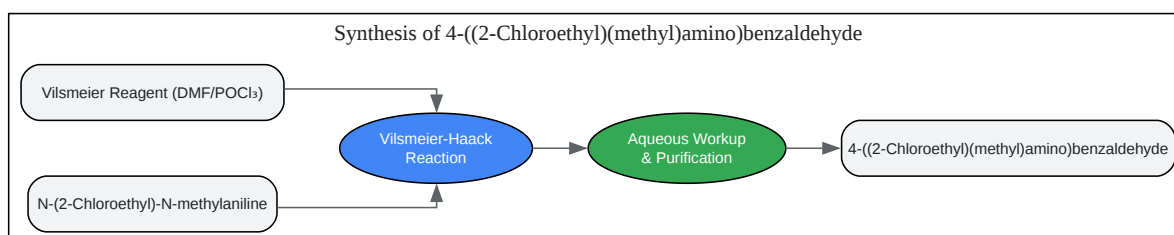
- **Aldehyde Group:** The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions with amines to form imines (Schiff bases).[11]
- **Nitrogen Mustard Moiety:** The 2-chloroethylamino group is the pharmacophore responsible for the alkylating properties of nitrogen mustards. The lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing the chlorine atom, forming a highly reactive aziridinium ion intermediate. This intermediate is a potent electrophile that can react with nucleophiles.[12][13] In a biological context, the primary target for alkylation is the N7 position of guanine in DNA.[14]

## Experimental Protocols

### 4.1. Synthesis

A plausible and widely used method for the synthesis of 4-substituted benzaldehydes from electron-rich aromatic compounds is the Vilsmeier-Haack reaction.[15][16][17] This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>).

Proposed Synthesis Workflow:



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Caption: Synthetic workflow for **4-((2-Chloroethyl)(methyl)amino)benzaldehyde**.

Detailed Experimental Protocol (Hypothetical):

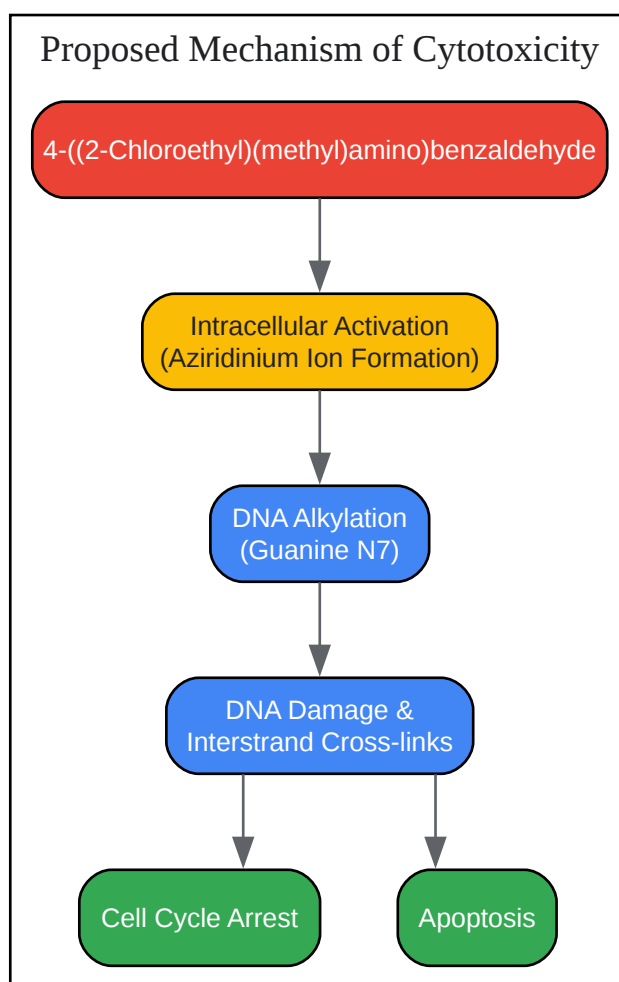
- **Vilsmeier Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl<sub>3</sub>) dropwise with continuous stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
- **Formylation:** Dissolve N-(2-chloroethyl)-N-methylaniline in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base, such as sodium hydroxide or sodium carbonate, until a precipitate forms. Filter the crude product, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

## Biological Activity and Potential Applications

### 5.1. Mechanism of Action as an Alkylating Agent

As a nitrogen mustard, **4-((2-Chloroethyl)(methyl)amino)benzaldehyde** is expected to function as a bifunctional alkylating agent. The proposed mechanism involves the intramolecular formation of a highly reactive aziridinium ion, which then alkylates nucleophilic sites on biological macromolecules, primarily DNA.<sup>[12][13]</sup> This alkylation can occur at one or both of the chloroethyl arms, leading to mono-adducts or inter- and intra-strand cross-links in the DNA. These DNA lesions disrupt DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.<sup>[14][18]</sup>

Signaling Pathway for DNA Damage-Induced Apoptosis:



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Caption: DNA damage-induced apoptosis pathway.

## 5.2. Cytotoxicity

While specific cytotoxicity data for **4-((2-Chloroethyl)(methyl)amino)benzaldehyde** is not readily available, related aromatic nitrogen mustard derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[18][19][20] The presence of the aldehyde group could potentially modulate the compound's cellular uptake, distribution, and reactivity, making it an interesting candidate for further investigation in cancer research. The cytotoxicity is expected to be dose-dependent.

## 5.3. Applications in Drug Development

The bifunctional nature of this compound makes it a versatile platform for the development of novel therapeutic agents. The aldehyde group can be used as a handle for conjugation to targeting moieties, such as peptides or antibodies, to achieve selective delivery to cancer cells. Furthermore, the nitrogen mustard "warhead" can be modified to fine-tune its reactivity and toxicity profile.<sup>[18]</sup>

## Safety and Handling

### 6.1. Hazard Identification

Based on data for similar compounds, **4-((2-Chloroethyl)(methyl)amino)benzaldehyde** should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.<sup>[1][2]</sup>

### 6.2. Recommended Handling Precautions

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, immediately flush the affected area with plenty of water.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.<sup>[1]</sup>

This technical guide provides a summary of the available information on **4-((2-Chloroethyl)(methyl)amino)benzaldehyde**. Further experimental studies are required to fully elucidate its spectral properties, reactivity, and biological activity for its potential application in research and drug development.

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